molecular formula C7H7F2N B053221 2-(1,1-Difluoroethyl)pyridine CAS No. 114468-02-9

2-(1,1-Difluoroethyl)pyridine

Cat. No. B053221
CAS RN: 114468-02-9
M. Wt: 143.13 g/mol
InChI Key: LYZJZWBCDGOYQP-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridine is a fluorinated pyridine derivative that is of interest due to its potential applications in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of this compound.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves the use of reagents that can introduce fluorine atoms or fluorinated groups into the pyridine ring. For instance, difluoromethyl 2-pyridyl sulfone acts as a gem-difluoroolefination reagent for aldehydes and ketones, suggesting that similar methodologies could potentially be applied to synthesize this compound . Additionally, the preparation of 2-(trifluoromethylsulfonyloxy)pyridine from 2-pyridinol indicates that functionalized pyridines can be synthesized through reactions with appropriate sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms or fluorinated alkyl groups attached to the pyridine ring. These substituents can significantly influence the electronic properties of the molecule. For example, the study of 1,1-difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides provides insights into the structural characteristics of difluorinated pyridine derivatives, which could be extrapolated to understand the structure of this compound .

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions, often leveraging the unique reactivity of the fluorine atoms. The reactivity of trifluoromethyl alkenes with pyridinium salts, for example, demonstrates the potential for cycloaddition and fragmentation reactions involving fluorinated pyridine compounds . This suggests that this compound could also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms. These compounds often exhibit unique spectroscopic characteristics, as seen in the investigation of 2-chloro-6-(trifluoromethyl)pyridine, where various spectroscopic methods were used to characterize the molecule . The study of the molecular and crystal structures of trifluoroethylidene-containing compounds also provides valuable information on the physical properties of such molecules . These studies suggest that this compound would likely have distinct physical and chemical properties due to its fluorinated ethyl group.

Scientific Research Applications

  • Synthesis and Applications of Derivatives :

    • 2,6-Dipyrazolylpyridine derivatives, closely related to 2-(1,1-Difluoroethyl)pyridine, have been used in the synthesis of multi-functional spin-crossover switches, emissive f-element podand centers in biomedical sensors, and the self-assembly of functional soft materials and surface structures (Halcrow, 2014).
  • Catalysis :

    • Catalytic and enantioselective synthesis processes, like the difluorination of cinnamamides, involve the use of similar pyridine derivatives. These processes are crucial for the creation of compounds with vicinal, fluoride-bearing stereocenters (Haj, Banik, & Jacobsen, 2019).
  • Chemical Reactions :

    • In reactions like trifluoroacetylation of arenes, derivatives of pyridine such as 2-(Trifluoroacetoxy)pyridine are used to yield corresponding trifluoromethyl aryl ketones (Keumi et al., 1990).
  • Material Science :

    • Certain pyridine derivatives have been studied for their fascinating variability in chemistry and properties, including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
  • Pharmaceutical Applications :

  • Environmental Applications :

    • The study of the degradation mechanism of pyridine in drinking water, which includes derivatives like this compound, has been an important area of research. This involves understanding the removal of hazardous nitrogen heterocyclic compounds from water (Li et al., 2017).

properties

IUPAC Name

2-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-7(8,9)6-4-2-3-5-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZJZWBCDGOYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348741
Record name 2-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114468-02-9
Record name 2-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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